Ractopamine Hydrochloride
Description
Historical Context of Ractopamine (B1197949) Hydrochloride in Animal Science Research
The development of Ractopamine hydrochloride stems from research into β-adrenergic agonists, a class of compounds that mimic naturally occurring catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). oup.com It was developed by Elanco Animal Health, a former division of Eli Lilly and Company. wikipedia.org The United States Food and Drug Administration (FDA) approved its use as a feed additive for swine in 1999, for cattle in 2003, and for turkeys in 2008. wikipedia.org Its approval in several countries, including the United States, Canada, and Mexico, marked its establishment as a tool in livestock production. scielo.brwikipedia.org The introduction of this compound into the market provided livestock producers with a new technology aimed at improving the efficiency of meat production. illinois.edu Swine nutritionists have even ranked it as a significant technological innovation in the field. scielo.br
Overview of this compound's Role as a Nutrient Repartitioning Agent
This compound functions as a nutrient repartitioning agent, meaning it shifts metabolism to favor the growth of lean muscle tissue over the deposition of fat. oup.comk-state.edumsstate.edu This effect is achieved through its interaction with β-adrenergic receptors on the surface of muscle and fat cells. oup.comwikipedia.org
The mechanism of action involves stimulating β1 and β2 adrenergic receptors. oup.comwikipedia.org This activation initiates a cascade of intracellular events that lead to an increased rate of protein synthesis and a potential decrease in protein degradation, resulting in muscle hypertrophy (an increase in muscle fiber size). oup.complos.orgnih.gov In adipose (fat) tissue, the stimulation of these receptors leads to increased lipolysis (the breakdown of fat) and reduced lipogenesis (the formation of fat). oup.comnih.gov By redirecting nutrients like energy and amino acids away from fat storage and towards muscle protein accretion, the compound effectively alters the carcass composition of the animal. oup.comk-state.edu Research has consistently shown that this repartitioning leads to increased muscle mass and reduced fat deposition in finishing livestock. msstate.eduplos.orgoup.com
Scope and Objectives of Academic Inquiry into this compound
Academic research into this compound has been extensive, with clear objectives aimed at optimizing its use and understanding its full biological impact. A primary goal has been to enhance production efficiency in the livestock industry. nih.govillinois.edu
Key research objectives include:
Improving Growth Performance: Studies have consistently focused on evaluating the effects of the compound on average daily gain (ADG) and feed efficiency (the ratio of gain to feed). k-state.eduplos.orgoup.com The goal is to produce market-weight animals faster and with less feed. oup.com
Enhancing Carcass Characteristics: A major area of inquiry is the compound's ability to increase lean meat yield, hot carcass weight, and loin muscle area while potentially reducing backfat thickness. plos.orgoup.comscielo.br
Investigating Metabolic and Physiological Effects: Researchers have sought to understand the specific metabolic pathways modulated by this compound. k-state.edu This includes its influence on protein and lipid metabolism, nitrogen balance, and water utilization. oup.com Some studies have aimed to determine if its use could reduce the environmental footprint of livestock operations by improving nutrient utilization. oup.comoup.com
Defining Interactions with Nutrients: Academic inquiry has also explored how dietary components, such as protein and lysine (B10760008) levels, interact with this compound to maximize its effects on lean tissue accretion. scielo.broup.comcambridge.org
The overarching scope of this research is to provide a scientific basis for the application of this compound as a technology to produce leaner meat more efficiently, meeting both economic and consumer demands. scielo.brnih.gov
Research Findings on this compound Effects
Academic studies have quantified the effects of this compound on various production parameters in livestock. The following tables summarize key findings from research on finishing pigs and cattle.
Table 1: Summary of Research Findings on this compound in Finishing Pigs
| Parameter | Observed Effect | Supporting Research Details | Citations |
|---|---|---|---|
| Average Daily Gain (ADG) | Increased | ADG increased by 18.8% in one study. Another study noted improved ADG with Ractopamine inclusion. | nih.govscielo.br |
| Feed Efficiency (Gain:Feed) | Improved | Consistently improved across studies, with one meta-analysis noting a 10% improvement. Another study reported a 23.7% improvement. | nih.govwikipedia.org |
| Carcass Leanness | Increased | Redirects nutrients to favor leanness over fat deposition. | scielo.brresearchgate.net |
| Loin Muscle Area | Increased | Consistently reported to increase the area of the longissimus muscle. | oup.com |
| Backfat Thickness | Reduced | One study reported a 17.28% reduction. Another noted a 6.3% reduction. | nih.govscielo.br |
| Nitrogen Retention | Improved | Shown to improve the retention of nitrogen, leading to reduced nitrogen excretion. | oup.com |
Table 2: Summary of Research Findings on this compound in Finishing Cattle
| Parameter | Observed Effect | Supporting Research Details | Citations |
|---|---|---|---|
| Average Daily Gain (ADG) | Increased | A meta-analysis found a significant increase, equivalent to about 0.19 kg/day . | plos.org |
| Feed Efficiency (Gain:Feed) | Improved | A meta-analysis confirmed a marked improvement in the efficiency of gain to feed. | plos.orgoup.com |
| Hot Carcass Weight (HCW) | Increased | A meta-analysis and other studies show a marked increase. One study found an average increase of 12.52 kg. | plos.orgoup.com |
| Longissimus Muscle Area (LMA) | Increased | A meta-analysis and other studies consistently report an increase in LMA. | plos.orgoup.com |
| Fat Thickness | Minimal to no effect | A meta-analysis found that Ractopamine did not significantly decrease fat thickness, unlike other beta-agonists. | plos.org |
| Dressing Percentage | Increased | One study reported an increase of 1.93 percentage units. | oup.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSLSLUFMZUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046471 | |
| Record name | Ractopamine hydrochloride | |
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Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90274-24-1 | |
| Record name | Ractopamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90274-24-1 | |
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| Record name | Ractopamine hydrochloride [USAN:USP] | |
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| Record name | Ractopamine hydrochloride | |
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| Record name | Ractopamine hydrochloride | |
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| Record name | (+/-)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]-1-hydroxyethyl]phenol hydrochloride | |
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| Record name | (+/-)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]-1-hydroxyethyl]phenol hydrochloride | |
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| Record name | RACTOPAMINE HYDROCHLORIDE | |
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| Record name | Ractopamine hydrochloride | |
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Molecular and Cellular Mechanisms of Ractopamine Hydrochloride Action
Ractopamine (B1197949) Hydrochloride Interaction with Adrenergic Receptor Systems
Ractopamine's pharmacological effects are primarily initiated by its binding to adrenergic receptors, as well as the more recently identified trace amine-associated receptor 1 (TAAR1). ebi.ac.uknih.gov The compound is a racemic mixture of four stereoisomers (RR, RS, SR, SS), each exhibiting different affinities and activities at these receptor sites. inchem.orgebi.ac.uknih.gov
Beta-Adrenergic Receptor Subtype Specificity and Distribution (β1, β2, β3)
Ractopamine hydrochloride is known to stimulate both β1 and β2 adrenergic receptors. wikipedia.org The distribution of these receptor subtypes varies by tissue; for instance, in pigs, the β1AR subtype is predominant in adipose tissue (73%) and skeletal muscle (59%), while the β2AR subtype constitutes 20% of β-adrenoceptors in adipocytes and 41% in skeletal muscle. scielo.br
Research indicates that Ractopamine has a negligible affinity for β3-adrenergic receptors. oup.comgoogle.com The interaction with β1 and β2 receptors is stereoselective. The RR isomer, also known as butopamine, is the most active stereoisomer and demonstrates the highest affinity for both β1 and β2-adrenoceptors. inchem.orgebi.ac.uknih.gov Despite having a high affinity for both subtypes, the RR isomer appears to couple more efficiently to downstream signaling through the β2AR than the β1AR. scielo.brscielo.br Studies on cloned porcine β-adrenergic receptors have quantified the dissociation constants (Kd) for each stereoisomer, highlighting the superior binding of the RR isomer. nih.govmedchemexpress.com
Table 1: Dissociation Constants (Kd) of Ractopamine Stereoisomers for Porcine β-Adrenergic Receptors
| Stereoisomer | β1-AR Kd (nM) | β2-AR Kd (nM) |
|---|---|---|
| RR | 29 | 26 |
| RS | 463 | 78 |
| SR | 3,230 | 831 |
| SS | 16,600 | 3,530 |
Data sourced from studies on cloned porcine β-adrenergic receptors expressed in Chinese hamster ovary (CHO) cells. ebi.ac.uknih.gov
Trace Amine-Associated Receptor 1 (TAAR1) Agonism of this compound
Beyond its well-known effects on β-adrenergic receptors, this compound is also a full agonist at the Trace Amine-Associated Receptor 1 (TAAR1). nih.govcaymanchem.comglpbio.com TAAR1 is a G-protein coupled receptor that is activated by trace amines. nih.gov The structural similarity of Ractopamine to TAAR1 agonists like p-tyramine and β-phenylethylamine underlies this interaction. nih.gov
Intracellular Signaling Pathways Modulated by this compound
The binding of Ractopamine to its target receptors, primarily β-adrenergic receptors, initiates a well-defined transmembrane signaling pathway. This cascade translates the external signal into a specific cellular response.
Adenylate Cyclase and Protein Kinase A Activation
Upon binding of Ractopamine to a β-adrenergic receptor, the receptor activates an associated G-protein. scielo.br This activation causes the Gα subunit of the protein to dissociate and activate the enzyme adenylate cyclase. scielo.brscielo.br Adenylate cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). scielo.br The subsequent increase in intracellular cAMP concentration leads to the activation of cAMP-dependent protein kinase A (PKA). scielo.br The activated catalytic subunits of PKA can then phosphorylate various enzymes, thereby mediating the cellular responses to Ractopamine. scielo.br While Ractopamine stereoisomers show high affinity for β-receptors, their effectiveness at activating adenylate cyclase can vary. nih.govnih.gov The RR isomer, for example, significantly increases adenylate cyclase activity through the β2AR, but not the β1AR. nih.gov
Regulation of Cyclic AMP-mediated Signaling
The increase in intracellular cAMP is a critical step in the signaling cascade initiated by Ractopamine. scielo.br This elevation in cAMP, driven by adenylate cyclase activation, is the primary mechanism through which Ractopamine exerts its effects downstream of receptor binding. scielo.brscielo.br The generated cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases and activates the catalytic subunits. scielo.br These activated subunits then phosphorylate target proteins, leading to changes in cellular processes like lipolysis and protein synthesis. nih.gov The entire process, from receptor binding to PKA activation, is a classic example of a G-protein-coupled receptor signaling pathway, which is fundamental to the compound's mode of action. scielo.br
This compound's Influence on Gene Expression and Protein Regulation
The intracellular signaling pathways activated by this compound ultimately converge on the regulation of gene expression and protein metabolism, leading to a repartitioning of nutrients toward muscle accretion and away from fat storage. scielo.brnih.gov
This modulation occurs through several mechanisms. In adipose tissue, Ractopamine has been shown to decrease the expression of key lipogenic genes. nih.govresearchgate.net Conversely, in skeletal muscle, Ractopamine can induce the expression of genes associated with muscle growth and alter the muscle fiber type composition. nih.gov
Studies in pigs have demonstrated that Ractopamine administration leads to a decline in the mRNA abundance of crucial transcription factors and enzymes involved in fat synthesis, such as:
Sterol Regulatory Element-Binding Protein-1 (SREBP-1) nih.govresearchgate.net
Peroxisome Proliferator-Activated Receptor gamma 2 (PPARγ2) nih.govresearchgate.net
Fatty Acid Synthase (FAS) nih.govresearchgate.netresearchgate.net
Glucose Transporter 4 (GLUT4) nih.govresearchgate.net
Simultaneously, the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα) , a transcription factor associated with fatty acid oxidation, is increased. nih.govresearchgate.net These changes in gene expression contribute to reduced lipogenesis and fat accretion in adipose tissue. In muscle tissue, Ractopamine can increase the abundance of α-actin mRNA and promote the proliferation of muscle satellite cells, contributing to muscle hypertrophy. scielo.br It can also alter the expression of different myosin heavy chain isoforms, shifting the muscle phenotype towards faster-contracting fibers. nih.gov
Table 2: Summary of this compound's Effect on Gene Expression in Porcine Adipose Tissue
| Gene | Function | Effect of Ractopamine |
|---|---|---|
| SREBP-1 | Lipogenic Transcription Factor | Decreased Expression nih.govresearchgate.net |
| PPARγ2 | Adipogenic Transcription Factor | Decreased Expression nih.govresearchgate.net |
| FAS | Fatty Acid Synthesis | Decreased Expression nih.govresearchgate.net |
| GLUT4 | Glucose Transport | Decreased Expression nih.govresearchgate.net |
| PPARα | Fatty Acid Oxidation | Increased Expression nih.govresearchgate.net |
Data sourced from long-term feeding studies in pigs. nih.govresearchgate.net
Modulation of Transcription Factors (e.g., SREBP-1, PPARγ2)
This compound administration has been shown to significantly alter the expression of key transcription factors involved in lipid metabolism, particularly in adipose tissue. Research indicates that ractopamine influences the expression of Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and Peroxisome Proliferator-Activated Receptor gamma 2 (PPARγ2), two master regulators of lipogenesis.
Studies in finishing pigs have demonstrated that dietary supplementation with ractopamine leads to a time-dependent decrease in the mRNA abundance of both SREBP-1 and PPARγ2 in subcutaneous adipose tissue. nih.govresearchgate.net In one study, the expression of SREBP-1 and PPARγ2 was significantly reduced after 28 and 42 days of ractopamine feeding. nih.govresearchgate.net This downregulation of lipogenic transcription factors is a key mechanism by which ractopamine inhibits fat deposition. The reduction in SREBP-1 and PPARγ2 expression leads to a subsequent decrease in the expression of their target genes, such as fatty acid synthase (FAS), a critical enzyme in the synthesis of fatty acids. nih.govresearchgate.net
Conversely, the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a transcription factor associated with fatty acid oxidation, has been observed to increase in adipose tissue of pigs fed ractopamine. nih.govresearchgate.net This suggests that while inhibiting fat storage, ractopamine may simultaneously promote the breakdown of fats for energy.
The following table summarizes the observed effects of this compound on the relative mRNA expression of key transcription factors in the adipose tissue of finishing pigs.
Table 1: Effect of this compound on Transcription Factor mRNA Expression in Adipose Tissue
| Transcription Factor | Effect of Ractopamine | Timeline of Effect | Reference |
|---|---|---|---|
| SREBP-1 | Decreased Expression | Significant reduction by day 28 and 42 | nih.govresearchgate.net |
| PPARγ2 | Decreased Expression | Significant reduction by day 28 and 42 | nih.govresearchgate.net |
Impact on Protein Accretion and Degradation Pathways
The muscle-enhancing effects of this compound are attributed to its influence on the balance between protein synthesis and protein degradation, leading to a net increase in protein accretion. advetresearch.com
Protein Synthesis:
Research indicates that ractopamine stimulates protein synthesis in skeletal muscle. advetresearch.comresearchgate.net One of the key signaling pathways implicated in this process is the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and protein synthesis. publish.csiro.aunih.gov Studies in finishing pigs have shown that ractopamine administration, particularly in conjunction with adequate dietary lysine (B10760008), leads to an increase in the phosphorylation of p70S6 kinase (p-P70S6K), a downstream effector of the mTOR signaling pathway. publish.csiro.au The activation of p70S6K is a critical step in initiating the translation of specific mRNAs that encode for ribosomal proteins and other components of the translational machinery, thereby boosting the cell's capacity for protein synthesis.
Protein Degradation:
The following table summarizes research findings on the impact of this compound on key components of protein accretion and degradation pathways.
Table 2: Research Findings on this compound's Impact on Protein Metabolism Pathways
| Pathway Component | Observed Effect | Species | Reference |
|---|---|---|---|
| Protein Synthesis | |||
| Fractional Protein Synthesis Rate | Increased from 4.4% to 6.1% daily | Pigs | scielo.brscielo.br |
| Phosphorylated p70S6K (mTOR pathway) | Increased | Pigs | publish.csiro.au |
| α-actin mRNA abundance | Increased | Pigs | scielo.brscielo.br |
| Protein Degradation | |||
| Proteasome subunit alpha type-1 | Increased abundance | Beef Steers | iastate.edu |
| Calpastatin Expression | Increased | Animals | nih.gov |
Physiological and Metabolic Repartitioning Effects of Ractopamine Hydrochloride
Musculoskeletal System Dynamics
The primary impact of ractopamine (B1197949) hydrochloride on the musculoskeletal system is the induction of muscle hypertrophy, leading to an increase in lean muscle mass. nih.govscielo.org.za This is a result of alterations in protein metabolism, specifically an increase in protein synthesis and, in some cases, a decrease in protein degradation. advetresearch.comanimbiosci.orgnih.gov
Ractopamine Hydrochloride's Role in Muscle Hypertrophy
This compound promotes muscle hypertrophy by increasing the rate of protein synthesis. nih.govanimbiosci.org Studies in porcine skeletal muscle and cultured muscle cells have demonstrated that ractopamine enhances the synthesis of total and myofibrillar proteins, including myosin heavy-chain proteins. animbiosci.orgnih.gov For instance, research on cultured rat myotubes showed a significant increase in the incorporation of [35S]methionine, indicating elevated protein synthesis, at various time points following the addition of ractopamine. nih.gov In pigs, fractional protein synthesis rates in muscle were observed to increase significantly with ractopamine in their diet. scielo.br
The compound is believed to act primarily as a β1-agonist, which is associated with an increased rate of protein synthesis without a significant impact on protein degradation. nih.govanimbiosci.org However, some studies suggest that at higher doses, it may also bind to β2-adrenergic receptors, potentially leading to a decrease in protein degradation as well. animbiosci.org The repartitioning effect of ractopamine can also enhance blood flow to skeletal muscles, thereby increasing the supply of substrates and energy required for protein synthesis and hypertrophy. scielo.br
| Species/Model | Key Finding | Reference |
|---|---|---|
| Pigs | Increased fractional protein synthesis rates in muscle. | scielo.br |
| Cultured Rat Myotubes (L6 cells) | Increased synthesis of total cellular protein, 43-kDa proteins, and myosin heavy-chain protein. | animbiosci.orgnih.gov |
| Beef Cattle | Increased myosin light chain-1 mRNA abundance in the longissimus muscle. | animbiosci.org |
Influence on Muscle Fiber Type Composition
This compound has been shown to influence the composition of muscle fiber types, generally promoting a shift from slower, more oxidative fibers to faster, more glycolytic fibers. scielo.org.zanih.gov In pigs, this shift is often from Type IIA (fast-twitch, oxidative, glycolytic) to the larger Type IIB (fast-twitch, glycolytic) muscle fibers. nih.govscielo.org.za Some studies have also reported an increase in the cross-sectional area of Type IIX muscle fibers. nih.gov
In cattle, a similar shift has been observed, typically from slow oxidative (Type I) fibers to fast oxidative-glycolytic (Type IIA) fibers. scielo.org.zanih.gov For example, a study on steers revealed a significant change in fiber type distribution in several muscles, with the vastus lateralis and gracilis muscles showing a notable switch of approximately 21% of Type I fibers to Type IIA fibers. nih.govscispace.com This alteration in muscle fiber composition is a key mechanism through which ractopamine induces muscle growth. mdpi.com
| Species | Observed Shift in Fiber Type | Reference |
|---|---|---|
| Pigs | Shift from Type IIA to larger Type IIB fibers. | nih.govscielo.org.za |
| Pigs | Increased cross-sectional area of Type IIX fibers. | nih.gov |
| Cattle | Shift from Type I to Type IIA fibers. | scielo.org.zanih.gov |
Adipose Tissue Metabolism Under this compound Exposure
Regulation of Lipolysis and Lipogenesis
The administration of this compound stimulates lipolysis and reduces lipogenesis in adipocytes through its interaction with β-adrenergic receptors. nih.gov The binding of ractopamine to these receptors activates a G protein-linked signaling system, leading to a cascade of events that ultimately increases the breakdown of fat and decreases its formation. nih.gov Specifically, this process involves the activation of protein kinase A, which in turn activates hormone-sensitive lipase (B570770) (promoting lipolysis) and inactivates acetyl-CoA carboxylase (inhibiting lipogenesis). nih.govadvetresearch.com
However, the effect of ractopamine on reducing adipose tissue appears to be more strongly linked to its ability to block lipogenesis rather than stimulate lipolysis. scielo.br In pigs, ractopamine has been shown to decrease the sensitivity of adipocytes to insulin, thereby inhibiting lipogenesis. scielo.br While some studies have indicated an increase in lipolysis, others have found no significant effect on the mobilization of fat, suggesting that the inhibition of fat synthesis is the more predominant mechanism. scielo.br
Adipocyte Response and Lipid Deposition Reduction
The response of adipocytes to this compound involves a downregulation or desensitization of β-adrenergic receptors after prolonged exposure. nih.gov In pigs, β-adrenergic receptors in subcutaneous fat were found to be downregulated by 30% to 53% after eight days of ractopamine feeding. nih.gov This suggests that the lipolytic and lipogenesis-inhibiting effects of ractopamine may be most potent during the initial period of administration. nih.gov
Systemic Energetic Metabolism and Nutrient Utilization Efficiency in Response to this compound
This compound acts as a repartitioning agent, fundamentally altering how an animal utilizes nutrients and energy. k-state.eduoup.com It redirects energy away from fat deposition and towards protein accretion for muscle growth. k-state.eduoup.com This shift in nutrient partitioning leads to improvements in feed efficiency and a leaner carcass composition. k-state.eduscielo.org.za
In steers, ractopamine has been shown to enhance lean tissue growth by increasing the supply of amino acids to peripheral tissues and altering protein metabolism in the hindquarters. nih.gov Depending on the age of the animal, this was achieved through either increased protein synthesis or decreased protein degradation. nih.gov
| Parameter | Effect of 10 mg/kg Ractopamine | Reference |
|---|---|---|
| Nitrogen Retention | Increased from 49.3% to 54.0% | thepigsite.com |
| Urinary Nitrogen Excretion | Decreased from 35.1% to 29.8% | thepigsite.com |
| Water Intake | Reduced by one liter per day | thepigsite.com |
| Water Excretion | Reduced by 0.7 liters per day | thepigsite.com |
Feed Conversion Ratio Enhancements
This compound has been consistently shown to improve the feed conversion ratio (FCR) in various livestock species, including swine and cattle. oup.comadvetresearch.comwikipedia.org The FCR, a measure of an animal's efficiency in converting feed into body mass, is a critical economic factor in livestock production. An improved FCR signifies that less feed is required to achieve a certain weight gain.
Research has demonstrated notable improvements in FCR with the inclusion of ractopamine in animal diets. For instance, studies in finishing swine have reported a significant decrease in the feed conversion ratio. nih.gov One study observed that pigs fed diets containing 10 and 5 ppm of ractopamine had FCR values of 2.57 and 2.71, respectively, compared to 3.05 for the control group. researchgate.net Similarly, in feedlot cattle, the supplementation of ractopamine has led to enhanced feed efficiency. advetresearch.com A study on thin cull beef cows showed a 15.5% improvement in the gain-to-feed ratio in animals receiving ractopamine. nih.gov
The following table summarizes the effects of this compound on the Feed Conversion Ratio (FCR) in pigs from a specific study.
Effect of this compound on Feed Conversion Ratio (FCR) in Pigs
| Ractopamine Level (ppm) | Feed Conversion Ratio (FCR) |
|---|---|
| 0 | 3.05 |
| 5 | 2.71 |
Data sourced from a study on finishing pigs. researchgate.net
Nutrient Partitioning towards Lean Growth
The primary mechanism of action for this compound involves the redirection of nutrients to favor the development of lean muscle tissue over the accumulation of fat. k-state.edunih.gov This is achieved through its interaction with β-adrenergic receptors in muscle and adipose tissues. ontosight.ai
Upon binding to these receptors, ractopamine initiates a series of cellular events that lead to:
Increased Protein Synthesis: Ractopamine stimulates the rate of protein synthesis in muscle cells, leading to muscle hypertrophy (an increase in the size of muscle fibers). advetresearch.comontosight.ai This results in a greater accretion of lean muscle mass. nih.gov
Decreased Protein Degradation: The compound also plays a role in reducing the rate at which proteins in muscle tissue are broken down. advetresearch.comontosight.ai The net effect of increased synthesis and decreased degradation is a significant enhancement in lean tissue growth. nih.gov
Inhibition of Lipogenesis: Ractopamine can also inhibit lipogenesis, the process of converting excess energy into stored fat. ontosight.aiscielo.br By blocking this pathway, more nutrients are available to be partitioned towards muscle development. scielo.br
Studies have quantified these effects. For example, research in pigs has shown that dietary ractopamine can increase lean tissue mass by several kilograms while simultaneously decreasing fat mass. nih.gov In one study, immunocastrated boars fed ractopamine showed an increase in lean tissue mass of 6.5 kg and a decrease in fat mass. nih.gov Similarly, in cattle, ractopamine supplementation has been shown to increase longissimus muscle area and hot carcass weight while decreasing fat thickness. nih.govscielo.br
The following table illustrates the impact of this compound on the lean and fat mass of different types of pigs.
Effect of this compound on Lean and Fat Mass in Pigs
| Pig Type | Change in Lean Mass (kg) | Change in Fat Mass |
|---|---|---|
| Intact Boars | +4.0 | Decrease |
| Gilts | +4.8 | Little to no effect |
Data is based on a study investigating the effects of dietary ractopamine. nih.gov
Advanced Physiological and Behavioral Responses to Ractopamine Hydrochloride in Animal Models
Cardiopulmonary and Systemic Physiological Indicators under Ractopamine (B1197949) Hydrochloride Influence
The administration of ractopamine hydrochloride is associated with significant alterations in key physiological markers related to stress and metabolic state. These changes are evident in both the neuroendocrine and circulatory systems.
This compound influences the secretion of catecholamines, which are central to the "fight or flight" response.
Epinephrine (B1671497) and Norepinephrine (B1679862): Studies have consistently shown that animals receiving this compound exhibit elevated circulating concentrations of epinephrine and norepinephrine. purdue.edu In finishing pigs, those fed ractopamine had significantly increased levels of both epinephrine and norepinephrine compared to control groups after a four-week period. purdue.edu Similarly, in cattle, feeding ractopamine was found to increase the change in norepinephrine levels from baseline after handling stress. nih.gov These catecholamines are linked to metabolic processes that can contribute to muscle fatigue. nih.gov
Cortisol: The effect on cortisol, a glucocorticoid hormone released by the hypothalamic-pituitary-adrenal (HPA) axis, is less consistent. In one study involving finishing pigs, circulating cortisol concentrations did not differ significantly between treated and control groups, either before or after transportation. purdue.edu However, in cattle, while high-stress handling independently increased cortisol, a diet and handling interaction was observed in the change in cortisol from baseline to post-transport. nih.gov Fatigued pigs, a condition sometimes associated with ractopamine use, generally demonstrate increased blood serum cortisol. nih.gov
Table 1: Effect of this compound on Plasma Catecholamine Concentrations in Finishing Pigs
| Hormone | Control Group (pg/mL) | Ractopamine Group (pg/mL) | Significance |
| Epinephrine | 101.5 ± 15.0 | 253.0 ± 55.0 | P < 0.05 |
| Norepinephrine | 480 ± 58 | 991 ± 150 | P < 0.01 |
Data sourced from a study on finishing pigs after four weeks of administration. purdue.edu
Significant shifts in blood chemistry are observed in animals exposed to this compound, particularly in association with physical stress and fatigue.
pH and Lactate: Fatigued pigs, whether they have received ractopamine or not, are consistently found to be in a state of metabolic acidosis, characterized by decreased blood pH and increased blood lactate. nih.govnih.gov This indicates a shift towards anaerobic metabolism, often as a result of intense physical exertion or stress. nih.gov
Glucose: Blood glucose levels are also affected. Fatigued pigs have been found to have elevated blood glucose values, which is a typical response to the release of stress hormones like catecholamines. nih.gov
Creatine (B1669601) Kinase (CK): Creatine kinase is an enzyme that serves as a marker for muscle damage. eclinpath.com Studies have shown that both ractopamine administration and high-stress handling in cattle can produce greater increases in CK concentrations from baseline to slaughter. nih.gov Fatigued pigs also show increased creatine kinase values compared to clinically normal pigs. nih.gov
Table 2: Blood Biochemistry in Fatigued vs. Clinically Normal Pigs
| Blood Parameter | Clinically Normal Pigs | Fatigued Pigs |
| pH | Normal | Decreased |
| Lactate | Normal | Increased |
| Glucose | Normal | Increased |
| Creatine Kinase | Normal | Increased |
This table summarizes general findings on the state of metabolic acidosis in fatigued pigs. nih.gov
Behavioral Phenotypes and Stress Susceptibility Associated with this compound
The use of this compound is linked to distinct behavioral changes and an increased susceptibility to stress-related syndromes, particularly during handling and transportation.
A significant body of research has investigated the link between ractopamine and the incidence of non-ambulatory animals, often referred to as "fatigued pig syndrome".
Anecdotal reports from U.S. packing plants suggested that the use of ractopamine increased the rate of non-ambulatory (fatigued and injured) pigs. nih.govnih.govresearchgate.net
Subsequent research confirmed that pigs subjected to aggressive handling were more likely to become non-ambulatory, and this effect was more pronounced at higher doses of ractopamine. nih.govnih.govresearchgate.net Conversely, gentle handling procedures can mitigate these effects. nih.gov
Regardless of ractopamine administration, fatigued pigs are in a state of metabolic acidosis. nih.govnih.gov The compound is considered a factor in the incidence of "downer pigs," which are animals unable to stand or move. wikipedia.org
This compound has been associated with undesirable behavioral side effects in livestock, particularly in pigs.
Observed behaviors include restlessness, agitation, and aggression. nih.govnih.gov
In swine, ractopamine use has been correlated with adverse effects such as hyperactivity and trembling. wikipedia.org
Research reviews have noted that while the prevalence and intensity of aggressive behaviors in ractopamine-fed pigs can be inconsistent, these pigs may be more difficult to handle. nih.gov
Neuromodulatory Effects and Neurochemical Correlates of this compound
Beyond its known function as a beta-adrenergic agonist, research has uncovered deeper neuromodulatory and neurochemical effects of this compound.
TAAR1 Agonism: Ractopamine is a full agonist at the trace amine-associated receptor 1 (TAAR1). nih.govnih.gov This is significant because TAAR1-mediated signaling can influence cardiovascular tone and behavior, suggesting a mechanism of action for the observed physiological and behavioral effects that is distinct from its stimulation of β-adrenergic receptors. nih.govnih.gov
Dopamine (B1211576) Release: Recent neurochemical evidence indicates that ractopamine can lead to the release of dopamine from nerve terminals in the nigrostriatal pathway of the brain. nih.gov As a dopamine-releasing agent, its action on this pathway could contribute to some of the observed behavioral changes, such as hyperactivity. wikipedia.orgnih.gov This action on central nervous system pathways provides a potential explanation for the psychoactive effects reported in animals. nih.govnih.gov
Dopamine Tone Modulation
This compound's influence on the central nervous system extends to the modulation of dopamine, a critical neurotransmitter in motor control, motivation, and reward pathways. Research in animal models has provided neurochemical evidence for its role in altering dopamine signaling, primarily through its action as an agonist at the trace amine-associated receptor 1 (TAAR1). mtak.huwikipedia.orgnih.gov
Studies utilizing striatal tissue from mice have demonstrated that ractopamine can induce the release of dopamine from nerve terminals within the nigrostriatal pathway. mtak.hunih.govakjournals.com This pathway is integral for the coordination of movement. The structural similarity of ractopamine to amphetamines, which are known to influence dopamine tone, has prompted investigations into its molecular pharmacology. nih.gov As a selective TAAR1 agonist, ractopamine's mechanism of action is linked to other TAAR1 agonists like β-phenylethylamine and 3,4-methylenedioxymethamphetamine, which have been shown to release dopamine from the nucleus accumbens. mtak.hu This suggests that ractopamine's impact on dopamine levels is mediated through its interaction with TAAR1, which in turn can influence the dopamine transporter. mtak.hu
The elevation of dopamine tone in the brains of swine fed with ractopamine has been previously reported, further supporting its effects on central dopaminergic systems. nih.gov This modulation of dopamine is a key aspect of its advanced physiological effects beyond its well-documented impact on muscle and adipose tissue. nih.gov
Table 1: Research Findings on this compound and Dopamine Modulation
| Animal Model | Brain Region Studied | Key Finding | Mechanism of Action |
|---|---|---|---|
| Mice | Striatum (Nigrostriatal pathway) | Ractopamine leads to the release of dopamine from nerve terminals. mtak.hunih.govakjournals.com | Acts as a trace amine-associated receptor 1 (TAAR1) agonist. mtak.hu |
| Swine | Brain (General) | Elevated dopamine tone reported in the brains of swine fed ractopamine. nih.gov | Presumed to be related to its TAAR1 agonist activity. nih.gov |
Psychoactive Effects and Brain Activity
The modulation of dopamine and its activity as a β-adrenoceptor agonist contribute to the psychoactive effects and behavioral changes observed in animal models exposed to this compound. wikipedia.orgnih.gov These effects are a significant aspect of its physiological impact on the central nervous system.
In livestock, particularly swine, undesirable behavioral side effects have been documented. These include restlessness, agitation, excessive oral-facial movements, and aggressive behavior. nih.govelsevierpure.commerckmillipore.com In cattle, observations include stiff, sore, and lame limbs, which may be linked to the compound's effects on the nervous and musculoskeletal systems. wikipedia.org
Studies in zebrafish, a common model for neurobehavioral research, have revealed dose-dependent effects on behavior. At a concentration of 0.85 µg/L, ractopamine increased the exploratory behavior of adult zebrafish. nih.gov However, at a higher concentration of 8.5 µg/L, a decrease in both locomotor and exploratory activities was noted. nih.gov In zebrafish larvae, ractopamine administration has been shown to significantly boost locomotor activity. researchgate.netnih.gov These findings indicate that ractopamine can induce behavioral alterations that are dependent on the dosage and the developmental stage of the animal. researchgate.net
The molecular pharmacology behind these psychoactive effects is not fully understood, but it is believed to be linked to its action as a full agonist for the mouse trace amine-associated receptor 1 (mTAAR1). nih.govelsevierpure.commerckmillipore.com TAAR1-mediated signaling is known to influence behavior in various animal models. nih.gov While direct studies on brain activity in response to ractopamine are less common, the observed behavioral changes strongly suggest an impact on central neural circuits that regulate arousal, exploration, and motor control.
Table 2: Observed Psychoactive and Behavioral Effects of this compound in Animal Models
| Animal Model | Observed Behavioral Effects |
|---|---|
| Swine | Restlessness, agitation, excessive oral-facial movements, hyperactivity, trembling, and aggressive behavior. wikipedia.orgnih.gov |
| Cattle | Stiff, sore, and lame limbs. wikipedia.org |
| Zebrafish (Adult) | Increased exploratory behavior at 0.85 µg/L; decreased locomotor and exploratory activities at 8.5 µg/L. nih.gov |
| Zebrafish (Larvae) | Increased locomotor activity and exploratory behavior, showing hyperactivity. researchgate.net |
Analytical Methodologies for Ractopamine Hydrochloride Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Applications for Ractopamine (B1197949) Hydrochloride Analysis
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation, identification, and quantification of ractopamine hydrochloride. The method's versatility allows for its coupling with various detectors, each offering distinct advantages in terms of sensitivity and selectivity. The choice of detector often depends on the sample matrix's complexity and the required detection limits.
HPLC coupled with electrochemical detection (HPLC-ED), specifically coulometric detection, provides a sensitive method for quantifying this compound. This technique is based on measuring the current generated by the oxidation or reduction of the analyte at an electrode surface. For ractopamine, the analysis is typically performed on a reversed-phase column with coulometric detection at a specific potential, such as +600 mV. nih.govnih.gov
This method has been successfully applied to determine this compound in a variety of sample types, including animal tissues (liver, kidney, muscle, and fat) and animal feeds. nih.govnih.gov Sample preparation typically involves extraction with a solvent like methanol, followed by a liquid-liquid extraction and further purification using solid-phase extraction (SPE) to remove interfering substances before chromatographic analysis. nih.govnih.gov The use of specific working potentials helps to avoid matrix interferences, enhancing the selectivity of the method. mdpi.com
Research findings have demonstrated the robustness of HPLC with coulometric detection for ractopamine analysis. For instance, in swine and turkey tissues, the method has shown a limit of detection of approximately 0.5 parts per billion (ppb). nih.gov In animal feeds, mean daily recovery levels have been reported to range from 85% to 100%, with coefficients of variation between 1% and 6% for feeds fortified at levels from 2.5 to 100 parts per million (ppm). nih.gov
Interactive Table 1: Performance of HPLC with Coulometric Detection for this compound.
| Parameter | Swine/Turkey Tissues | Animal Feeds | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | ~0.5 ppb | Not Specified | nih.gov |
| Recovery | 75% - 100% | 85% - 100% | nih.govnih.gov |
| Coefficient of Variation (CV%) | 2% - 18% | 1% - 6% | nih.govnih.gov |
| Applied Potential | +600 mV | +600 mV | nih.govnih.gov |
Fluorescence (FLD) and Ultraviolet (UV) detectors are also commonly paired with HPLC for ractopamine analysis.
Fluorescence Detection (FLD) offers high sensitivity and selectivity. Ractopamine can be analyzed using its native fluorescence or after derivatization to enhance the signal. nih.gov A widely used method involves extracting ractopamine from tissues with methanol, followed by purification steps including liquid-liquid partition and solid-phase extraction. usda.gov The final extract is then analyzed by HPLC-FLD. usda.gov This approach does not distinguish between the four stereoisomers of ractopamine, resulting in a single chromatographic peak. usda.gov The method has been validated for quantifying this compound in swine and bovine liver at concentrations ranging from 25 to 300 ppb and in muscle tissues from 1.0 to 300 ppb. usda.gov
Ultraviolet (UV) Detection is a more universal detection method for HPLC. sielc.com For ractopamine analysis, a method combining microextraction by packed sorbent (MEPS) with HPLC-UV has been developed. nih.gov This MEPS procedure serves as a rapid and efficient sample clean-up step, requiring smaller sample volumes and less solvent compared to traditional solid-phase extraction. nih.gov The method has demonstrated high linearity (R² > 0.9985) within a range of 0.01–2 µg/mL for both porcine muscle and urine samples. nih.gov
Interactive Table 2: Performance Characteristics of HPLC-FLD and HPLC-UV for Ractopamine Analysis.
| Method | Matrix | Linear Range | Accuracy | Precision (RSD%) | Reference |
|---|---|---|---|---|---|
| HPLC-FLD | Swine/Bovine Liver | 25 - 300 ppb | Not Specified | Not Specified | usda.gov |
| HPLC-FLD | Swine/Bovine Muscle | 1.0 - 300 ppb | Not Specified | Not Specified | usda.gov |
| HPLC-UV | Porcine Muscle | 0.01 - 2 µg/mL | 93.9% - 109.2% | < 11.8% | nih.gov |
| HPLC-UV | Porcine Urine | 0.01 - 2 µg/mL | 93.4% - 105.1% | < 11.8% | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the confirmation and quantification of ractopamine residues. Its superior sensitivity and selectivity allow for the detection of trace levels of the compound in complex matrices. scispace.com
LC-MS/MS achieves high sensitivity and selectivity through the use of specific acquisition modes, such as Multiple Reaction Monitoring (MRM). scispace.com In MRM, the first mass spectrometer selects the precursor ion (the protonated ractopamine molecule), which is then fragmented, and the second mass spectrometer monitors for specific product ions. This process significantly reduces background noise and matrix interference, allowing for very low detection limits. scispace.comfsns.com
Highly sensitive LC-MS/MS methods have been developed that can detect ractopamine at levels below 1 ng/mL, meeting the zero-tolerance policies set by many countries. oup.comnih.gov Validation studies have reported limits of detection (LOD) and quantitation (LOQ) as low as 0.1 ng/mL and 0.25 ng/mL, respectively, in animal urine. oup.comnih.gov The precision of these methods is also high, with intraday and interday variations often below 6%. nih.gov
To further enhance selectivity and reduce matrix effects, especially in complex samples like liver, advanced sample preparation techniques are employed. One such technique is the use of specialized solid-phase extraction (SPE) cartridges, such as Oasis PRiME MCX, which can effectively remove interfering substances like phospholipids, leading to cleaner extracts and more reliable quantification. waters.com
Interactive Table 3: Sensitivity and Precision of a Validated LC-MS/MS Method for Ractopamine in Urine.
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.1 ng/mL | oup.comnih.gov |
| Limit of Quantitation (LOQ) | 0.25 ng/mL | oup.comnih.gov |
| Intraday Precision (at 0.25 ng/mL) | 4.88% | nih.gov |
| Interday Precision (at 0.25 ng/mL) | 5.64% | nih.gov |
| Recovery (at 0.25 ng/mL) | 117.8% | nih.gov |
The capability of LC-MS/MS allows for the development of multi-residue methods that can simultaneously screen for and quantify a wide range of veterinary drugs, including ractopamine and other beta-agonists. fsns.com These protocols are highly efficient for regulatory monitoring programs. The analytical process typically involves a generic extraction procedure, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by LC-MS/MS analysis. fsns.com
In a multi-residue analysis, a dynamic MRM method can be employed. This approach schedules the monitoring of specific MRM transitions for each compound only within its expected retention time window. lcms.cz This maximizes the dwell time for each analyte, improving the signal-to-noise ratio and ensuring a sufficient number of data points across each chromatographic peak for accurate quantification, even when analyzing hundreds of compounds in a single run. lcms.cz The USDA references a method (CLG-AGON1.10) for the screening, determination, and confirmation of beta-agonists by LC/MS/MS, which is used for regulatory and export compliance testing. fsns.com
Immunological Assays (ELISA) for this compound Screening
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for the rapid screening of ractopamine in a large number of samples. oup.comr-biopharm.com These assays are typically based on a competitive format, where ractopamine in the sample competes with a labeled ractopamine conjugate for a limited number of specific antibody binding sites. r-biopharm.com The resulting color intensity is inversely proportional to the concentration of ractopamine in the sample. r-biopharm.comfstestcorp.com
ELISA kits are commercially available and are designed for the quantitative analysis of ractopamine in various matrices, including meat (pork, beef), liver, feed, and urine. perkinelmer.comelabscience.com They offer a cost-effective and high-throughput alternative to chromatographic methods for initial screening purposes. elabscience.com Samples that test positive with ELISA are typically subjected to a confirmatory analysis by a more selective method like LC-MS/MS. oup.comtandfonline.com
The performance of these kits varies, but they generally offer low limits of detection suitable for screening purposes. For example, detection limits can be as low as 0.08 ng/g in meat, 0.1 ppb in urine, and 0.875 ng/g in feed. perkinelmer.comelabscience.com
Interactive Table 4: Detection Limits of Commercial Ractopamine ELISA Kits in Various Matrices.
| Matrix | Detection Limit | Reference |
|---|---|---|
| Meat, Liver, Kidney | 0.08 ng/g (ppb) | perkinelmer.com |
| Muscle, Liver | 0.3 - 0.4 ppb | elabscience.com |
| Feed | 0.875 ng/g (ppb) | perkinelmer.com |
| Urine | 0.1 ppb | elabscience.com |
| Milk | 0.4 ng/g (ppb) | perkinelmer.com |
Advanced Spectrometric Techniques for this compound Metabolite Identification
The identification and characterization of drug metabolites are critical in analytical toxicology and food safety monitoring. Advanced spectrometric techniques provide the high sensitivity and specificity required to detect and elucidate the structures of metabolites from complex biological matrices.
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS)
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) is a powerful hybrid mass spectrometry technique that has become an invaluable tool for the identification of metabolites of compounds like this compound. This technology combines the stability and filtering capabilities of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight (TOF) mass analyzer.
The primary advantage of Q-TOF/MS in metabolite identification lies in its ability to provide high-resolution, accurate mass measurements for both precursor and product ions. This capability allows for the determination of the elemental composition of an unknown metabolite, significantly narrowing down the potential identities. When coupled with liquid chromatography (LC), LC-Q-TOF/MS enables the separation of metabolites from the parent compound and matrix components, followed by their precise mass analysis.
In the context of this compound, metabolism primarily involves conjugation with glucuronic acid. Q-TOF/MS has been successfully employed to identify these glucuronide metabolites in various biological samples, such as urine. researchgate.netnih.gov The instrument can be operated in different modes; a full scan MS mode provides the accurate mass of the potential metabolite, while a tandem MS (MS/MS) mode fragments the selected ion to produce a characteristic spectrum, offering structural insights. For instance, studies have identified major ractopamine glucuronide conjugates in cattle urine using this technique. researchgate.netnih.gov
The general workflow for metabolite identification using LC-Q-TOF/MS involves:
Administering the parent drug and collecting biological samples (e.g., urine, plasma, tissue).
Preparing the sample to extract the metabolites.
Analyzing the sample extract using an LC-Q-TOF/MS system.
Processing the acquired data to find potential metabolite peaks that are absent in control samples.
Determining the elemental composition from the accurate mass of the new peaks.
Performing MS/MS fragmentation on the potential metabolite ions to elucidate their structure, often by comparing the fragmentation pattern to that of the parent ractopamine molecule.
Below is a table summarizing key findings in the identification of this compound metabolites using Q-TOF/MS.
| Metabolite Type | Parent Ion (m/z) | Key Fragment Ions (m/z) | Biological Matrix | Reference |
| Ractopamine Glucuronide | 478.4 | 162.1 | Cattle Urine | researchgate.net |
| Parent Ractopamine | 302.2 | 164.1, 121.2 | Cattle Urine | researchgate.net |
Sample Preparation Strategies for this compound Extraction and Purification
Effective sample preparation is a crucial prerequisite for accurate and reliable quantification of this compound in various matrices. The primary goals are to extract the analyte from the sample, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
Solid-Phase Extraction (SPE) Techniques
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. It is favored over liquid-liquid extraction due to its efficiency, lower solvent consumption, and potential for automation. The SPE process involves four main steps:
Conditioning: The sorbent bed within the SPE cartridge is treated with a solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with a solution similar to the sample matrix (e.g., water) to ensure consistent interaction.
Loading: The sample solution is passed through the conditioned cartridge. The analyte and some matrix components are retained on the sorbent through specific interactions.
Washing: A specific solvent is passed through the cartridge to rinse away weakly bound matrix interferences while the analyte of interest remains bound to the sorbent.
Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, allowing the purified and concentrated analyte to be collected for analysis.
Various types of sorbents can be used for the extraction of this compound, depending on the sample matrix and the analyte's properties. These include reversed-phase (e.g., C18), ion-exchange, and polymeric sorbents. For example, a common procedure for extracting ractopamine from animal tissues involves initial homogenization in a solvent like methanol, followed by purification using an SPE cartridge. Acidic alumina (B75360) solid-phase extraction columns have been effectively used to purify extracts from swine and bovine liver and muscle. Another approach for urine samples utilizes a mixed-mode monolithic sorbent that combines both hydrophobic and ionic interactions for efficient extraction.
The selection of appropriate conditioning, washing, and eluting solvents is critical for achieving high recovery and sample purity. The following table summarizes various SPE strategies employed for the extraction of this compound from different biological samples.
| Sample Matrix | Sorbent Type | Conditioning Solvent(s) | Washing Solvent(s) | Eluting Solvent(s) | Average Recovery (%) |
| Swine/Bovine Liver & Muscle | Acidic Alumina | Not specified | Not specified | Methanol | Not specified |
| Pork Muscle | Amide-modified polysaccharide-silica hybrid monolith | Not specified | Not specified | Not specified | 85.2 - 108.1 |
| Cattle/Swine Urine | Mixed-mode monolithic (ester-based with carboxylic groups) | Not specified | Acetonitrile/Water (10:90, v/v) | Acetonitrile/Acetate Buffer (30:70, v/v) | 92 - 100 |
| Pig Muscle & Liver | Molecularly Imprinted Polymer (MIP) | Not specified | Not specified | Methanol/Acetic Acid (9:1, v/v) | 83.8 - 115.2 |
Environmental Disposition and Ecotoxicological Implications of Ractopamine Hydrochloride
Environmental Fate in Soil-Water Systems
Upon excretion from livestock, Ractopamine (B1197949) hydrochloride enters the environment primarily through the application of manure to agricultural lands. Its subsequent behavior is governed by a combination of physical, chemical, and biological processes within soil and water.
Research demonstrates that Ractopamine hydrochloride dissipates rapidly from the liquid phase of soil-water systems. nih.gov The primary mechanism for this rapid dissipation is not degradation, but strong and extensive sorption to soil particles. nih.gov
In controlled studies using various soil types, less than 20% of the initial Ractopamine concentration remained in the liquid layer after just four hours. nih.gov After 14 days (336 hours), the amount of this compound detected in the liquid phase was consistently low, ranging from 8% to 18% of the initial fortified dose. nih.gov This indicates a significant and swift transfer of the compound from the aqueous phase to the soil matrix.
Sorption is the dominant process, accounting for 42% to 51% of the initial Ractopamine dose after 14 days. nih.gov A significant portion of this sorbed fraction is tightly bound and considered non-extractable. nih.gov However, a smaller fraction can be extracted with water and acetone, suggesting that this portion remains potentially mobile in the environment and could be transported through water-borne events like runoff or leaching. nih.gov Partitioning coefficients determined for different soils confirm a strong affinity of Ractopamine for soil. nih.gov
| Time Elapsed | Percentage of Initial Dose Remaining in Liquid Layer |
|---|---|
| 4 hours | < 20% |
| 336 hours (14 days) | 8% - 18% |
The extent of Ractopamine sorption is significantly influenced by the composition of the soil, particularly its organic matter content. The primary mechanisms governing the strong binding of Ractopamine to soil are hydrophobic interactions and cation exchange complexes within the soil organic matter (OM). nih.gov This suggests that soils with higher organic matter content are likely to exhibit a greater capacity for Ractopamine sorption, thereby reducing its immediate concentration in the soil solution.
Studies have been conducted using soils that differ in both organic matter content and biological activity to understand their relative contributions to the fate of Ractopamine. nih.gov While these studies confirm that sorption to soil organic matter is the major fate, the specific role of microbial or biological activity in the degradation of Ractopamine in soil is less clearly defined. Although degradation does occur, it is a less dominant process compared to the rapid and extensive sorption. nih.gov
Degradation Pathways and Environmental Metabolite Formation
While sorption is the primary fate of this compound in soil, degradation does occur, leading to the formation of various metabolites.
Scientific investigations have observed that Ractopamine degrades in soil-water systems into several non-polar compounds. nih.gov A key characteristic of these non-polar degradation products is that they exhibit a higher potential to sorb to soil than the parent Ractopamine compound. nih.gov This implies that as Ractopamine breaks down, its metabolites may become even more tightly bound to soil particles, further reducing their mobility and bioavailability in the environment. The specific chemical structures of these non-polar metabolites formed in soil have not been fully elucidated in the available research.
In addition to the formation of non-polar, soil-sorbing metabolites, research has also suggested the potential for the formation of volatile compounds during the degradation of Ractopamine in soil-water systems. nih.gov However, this pathway is not well-documented, and the specific identities and quantities of any volatile compounds formed have not been reported. This remains an area requiring further investigation to fully account for all potential environmental dissipation routes.
Broader Environmental Footprint and Resource Utilization Efficiencies
The use of this compound in animal agriculture can have a significant, indirect effect on the environmental footprint of meat production by improving resource utilization efficiencies. By enhancing the growth rate and feed efficiency of livestock, Ractopamine can lead to a reduction in the total resources required to produce a given amount of meat. prairieswine.comnih.govresearchgate.netoup.com
In pork production, the use of Ractopamine has been shown to improve nitrogen utilization. prairieswine.com This results in a decrease in urinary nitrogen excretion and an increase in nitrogen retention in the animal, which can reduce the amount of excess nitrogen released into the environment when manure is used as fertilizer. prairieswine.com Furthermore, its use has been linked to reduced water intake and excretion by finishing hogs. prairieswine.com
| Parameter | Control Group | 10 mg/kg RAC Group | Reference |
|---|---|---|---|
| Urinary Nitrogen Excretion | 35.1% | 29.8% | prairieswine.com |
| Nitrogen Retention | 49.3% | 54.0% | prairieswine.com |
| Daily Water Intake Reduction | - | ~1.0 L/day | prairieswine.com |
| Daily Water Excretion Reduction | - | ~0.7 L/day | prairieswine.com |
Similar efficiencies have been observed in beef cattle. Studies on feedlot steers have shown that feeding Ractopamine can lead to a notable reduction in harmful environmental gas emissions. Specifically, it has been shown to decrease ammonia (B1221849) (NH₃) and hydrogen sulfide (B99878) (H₂S) emissions. nih.gov The reduction in ammonia emissions is linked to improved nitrogen utilization, meaning more nitrogen is converted into muscle protein rather than being excreted. oup.com Ractopamine did not, however, show a significant effect on methane (B114726) (CH₄) or carbon dioxide (CO₂) emissions. nih.gov
| Gas | Time Period | Observed Reduction with RAC | Reference |
|---|---|---|---|
| Ammonia (NH₃) | Day 0 to 28 | 17.21% | nih.gov |
| Ammonia (NH₃) (Standardized for Live Weight) | Day 0 to 28 | 17.80% | nih.gov |
| Hydrogen Sulfide (H₂S) | Day 0 to 14 | 29.49% | nih.gov |
By allowing the same amount of pork to be produced with fewer animals, the use of Ractopamine can lead to a substantial reduction in the demand for natural resources, including cropland for feed production (corn and soybeans), fertilizer, pesticides, and water. researchgate.net
Regulatory Science and Global Research Perspectives on Ractopamine Hydrochloride
International Regulatory Frameworks and Challenges in Harmonization
The global regulatory landscape for ractopamine (B1197949) hydrochloride is characterized by a significant lack of harmony, leading to considerable challenges in international trade and food safety governance. This divergence in regulations stems from differing scientific interpretations, risk tolerance levels, and socio-cultural values among nations.
Comparative Analysis of Approval Status Across Jurisdictions
A stark division exists globally regarding the legality of ractopamine hydrochloride in animal feed. On one side, countries such as the United States, Canada, and Brazil have approved its use, citing scientific assessments that have established Maximum Residue Limits (MRLs) deemed safe for human consumption. The U.S. Food and Drug Administration (FDA), for instance, approved ractopamine for use in pigs in 1999, for cattle in 2003, and for turkeys in 2008.
Conversely, a significant number of countries and blocs, estimated to be over 160, including the European Union, China, and Russia, have implemented complete bans on the use and importation of meat from animals treated with ractopamine. ciwf.comdigicomply.comquora.com The European Food Safety Authority (EFSA), in a 2009 opinion, concluded that the available data were insufficient to establish a safe MRL for human consumption, pointing to uncertainties, particularly for vulnerable populations like children and individuals with cardiovascular disease. ciwf.comquora.com China also enforces a zero-tolerance policy due to health concerns. digicomply.com
The international food standards body, the Codex Alimentarius Commission, narrowly adopted MRLs for ractopamine in beef and pork muscle cuts in 2012, setting a limit of 10 parts per billion (ppb). ciwf.comnih.govresearchgate.net This decision was highly controversial and passed by a slim majority, with major players like the European Union and China opposing the standard. researchgate.netfda.gov.tw
Approval Status of this compound in Select Jurisdictions
| Jurisdiction | Approval Status | Key Regulatory Body/Stance |
|---|---|---|
| United States | Approved | Food and Drug Administration (FDA) |
| European Union | Banned | European Food Safety Authority (EFSA) |
| China | Banned | Ministry of Agriculture and Rural Affairs |
| Canada | Approved | Health Canada |
| Russia | Banned | Federal Service for Veterinary and Phytosanitary Surveillance |
| Codex Alimentarius | MRLs Established | Joint FAO/WHO Food Standards Programme |
Trade Implications of Differential this compound Regulations
The lack of a harmonized international standard for this compound has created significant barriers to trade and has been a source of ongoing disputes. Countries that have banned the substance refuse to import meat from nations where it is used, leading to substantial economic consequences.
For instance, the differing stances of the United States and the European Union have been a long-standing point of contention in trade negotiations. The EU's ban on ractopamine-treated meat has effectively closed off a major market for U.S. pork and beef producers. fao.org Similarly, China's and Russia's bans have led to import restrictions on meat products from countries where ractopamine is used. organicconsumers.orgusda.gov These bans have resulted in significant financial losses for meat exporters and have been a recurring theme in bilateral trade discussions and disputes within the World Trade Organization (WTO). europa.eu
To navigate these trade barriers, some major U.S. meat producers have voluntarily moved to phase out the use of ractopamine in their supply chains to gain access to lucrative export markets like China. researchgate.netcenterforfoodsafety.org This has created a bifurcated production system in some countries, with separate streams for domestic and export markets. Furthermore, the differing regulations have led to increased costs for producers who must implement segregation and certification programs to verify that their products are "ractopamine-free" for export. mdpi.com
Scientific Basis for Acceptable Daily Intake (ADI) and No-Observed-Effect Levels (NOEL) Establishment
The establishment of an Acceptable Daily Intake (ADI) and No-Observed-Effect Levels (NOEL) for this compound is a critical component of the risk assessment process and a key point of divergence among international regulatory bodies.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of ractopamine on multiple occasions. mdpi.com JECFA established an ADI of 0-1 microgram per kilogram of body weight per day. nih.gov This was based on a human study where the most sensitive endpoint was determined to be acute cardiac responses. nih.govmdpi.com The NOEL was identified from a study on six healthy male volunteers who were administered ascending single oral doses of ractopamine. nih.gov The study observed cardiovascular effects at higher doses, and a NOEL of 67 µg/kg of body weight per day was determined based on the absence of these effects at lower doses. nih.gov A safety factor of 50 was then applied to this NOEL to derive the ADI, accounting for individual variability and the small sample size of the study. nih.gov
Health Canada's assessment also concluded that the residues of ractopamine in edible tissues are safe for human consumption when the product is used according to label directions. europa.eu Their determination of the ADI also utilized studies on cardiovascular effects in humans and applied safety factors to establish a safe level of intake. europa.eu
However, the European Food Safety Authority (EFSA) has contested the basis of the JECFA's ADI. In its 2009 opinion, EFSA's scientific panel identified what it considered to be weaknesses in the human study used by JECFA, arguing that the study could not be used as a solid basis for deriving an ADI. meatpoultry.comresearchgate.net EFSA highlighted the limited number of participants in the study and expressed concern that the data was insufficient to ensure the protection of potentially more sensitive subpopulations. quora.com This differing scientific interpretation is a central reason for the EU's continued ban on ractopamine.
Risk Assessment Methodologies and Public Health Considerations
Risk assessment methodologies for veterinary drugs like this compound generally involve a four-step process: hazard identification, hazard characterization, exposure assessment, and risk characterization. meatpoultry.com
Hazard Identification: This step involves identifying the potential adverse health effects of the substance. For ractopamine, the primary pharmacological effects are on the cardiovascular and musculoskeletal systems. quora.com
Hazard Characterization: This step determines the dose-response relationship for the identified hazards. This is where the NOEL and ADI are established based on toxicological studies in animals and, when available, data from human studies. purdue.edu
Exposure Assessment: This involves estimating the amount of the substance that consumers are likely to ingest through their diet. This assessment considers the MRLs in various tissues (muscle, liver, kidney, fat) and the consumption patterns of different populations.
Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability and severity of adverse health effects in the population.
Public health considerations are at the forefront of the debate. Proponents of a ban express concerns about the potential for long-term health effects from chronic low-level exposure to ractopamine residues in meat. nih.gov These concerns include potential cardiovascular effects and the lack of comprehensive long-term studies in diverse human populations. Conversely, regulatory agencies that have approved ractopamine maintain that the established MRLs provide a sufficient margin of safety to protect public health. britannica.com
Socio-Economic and Ethical Dimensions in this compound Research
The debate over this compound extends beyond regulatory science to encompass significant socio-economic and ethical considerations.
From a socio-economic perspective, the use of ractopamine can offer benefits to livestock producers by improving feed efficiency and increasing lean meat yield, which can lead to lower production costs and potentially lower prices for consumers. expressnews.comyoutube.com For large-scale, intensive farming operations, these economic advantages can be substantial. However, the reliance on such growth promotants can also be seen as a feature of an industrialized agricultural system that prioritizes production efficiency over other values. The differing international regulations also create economic challenges for farmers who wish to export to countries with bans, requiring them to adopt different production practices and incur additional costs for certification and segregation. ciwf.com
Ethical considerations primarily revolve around animal welfare and consumer autonomy. Research and anecdotal reports have suggested that ractopamine can have adverse effects on animal welfare, including increased stress, lameness, and cardiovascular issues in pigs and cattle. digicomply.com Animal welfare organizations have raised concerns about the suffering of animals administered the drug. ciwf.com
Consumer choice and the right to know are also central ethical dimensions. In jurisdictions where ractopamine is used, there is often no mandatory labeling to inform consumers that the meat they are purchasing comes from animals treated with the drug. usda.gov This lack of transparency can be seen as infringing on the consumer's right to make informed decisions about their food choices based on their personal health, ethical, and environmental values. The recent approval of "ractopamine-free" labeling in the U.S. for some products is a step towards greater transparency, driven in part by consumer demand and the requirements of export markets. purdue.edu The broader ethical debate also touches upon the role of technology in food production and the balance between agricultural innovation and potential risks to human and animal well-being. ciwf.com
Future Research Directions and Emerging Methodologies for Ractopamine Hydrochloride Studies
Elucidation of Remaining Mechanistic Complexities of Ractopamine (B1197949) Hydrochloride
While the primary mechanism of ractopamine hydrochloride is recognized as its action as a β-adrenergic agonist, leading to increased protein synthesis and decreased fat deposition, future research is anticipated to delve into the more nuanced and complex aspects of its molecular interactions. wikipedia.orgnih.govresearchgate.netinchem.org A significant area of investigation will be the further characterization of its effects on various receptor subtypes and the downstream signaling pathways. Although it is known to stimulate β1 and β2 adrenergic receptors, the precise differential effects and potential for receptor desensitization with prolonged use warrant more in-depth study. wikipedia.orgnih.govnih.gov
A particularly compelling avenue for future research is the exploration of ractopamine's activity beyond the β-adrenergic system. Recent studies have demonstrated that ractopamine is a full agonist for the mouse trace amine–associated receptor 1 (mTAAR1). nih.gov This finding opens up new possibilities for understanding the compound's effects, especially its observed behavioral side effects in livestock, which are not fully explained by its β-agonist activity alone. nih.gov Future investigations will likely focus on confirming this activity in other species and elucidating the physiological and behavioral consequences of TAAR1 activation by ractopamine. The molecular pharmacology of ractopamine's psychoactive effects remains poorly understood, and further research is needed to unravel these complexities. nih.gov
Development of Novel Detection and Monitoring Technologies for this compound and Metabolites
The ability to accurately and efficiently detect and quantify this compound and its metabolites in various matrices is crucial for both regulatory monitoring and research purposes. Current methodologies, such as high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have proven effective. wikipedia.orgnih.govacs.org However, there is a continuous drive to develop more advanced analytical techniques with improved sensitivity, specificity, and portability.
Future research in this area is expected to focus on several key innovations. The development of rapid, on-site screening methods is a major goal. This could involve the refinement of immunochromatographic assays, potentially utilizing novel nanomaterials like selenium nanoparticles to enhance detection limits. Another promising area is the advancement of sensor-based technologies, such as electrochemical sensors and surface-enhanced Raman spectroscopy (SERS) coupled with aptamers for highly specific binding. These technologies could offer real-time or near-real-time monitoring capabilities.
Furthermore, there is a need for methods that can simultaneously detect a broader range of ractopamine metabolites. nih.govacs.org In humans, the primary metabolites are monoglucuronide and monosulfate conjugates, while in rats, a sulfate-ester, glucuronic acid diconjugate has been identified in bile. wikipedia.orgdrugbank.com Comprehensive analytical methods that can capture this metabolic diversity are essential for a more complete understanding of ractopamine's pharmacokinetics and for ensuring food safety.
| Technology | Principle | Potential Advantages |
| Immunochromatographic Assays | Antigen-antibody binding on a porous membrane | Rapid, portable, cost-effective for on-site screening |
| Electrochemical Sensors | Measurement of electrical signals generated by the interaction of ractopamine with a sensor surface | High sensitivity, potential for miniaturization |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering signals of molecules adsorbed on nanostructured metal surfaces | High specificity and sensitivity, non-destructive |
| Aptamer-Based Assays | Use of synthetic nucleic acid ligands (aptamers) for specific binding to ractopamine | High specificity and affinity, can be tailored for various detection platforms |
| Advanced Mass Spectrometry | High-resolution mass spectrometry for the identification and quantification of a wide range of metabolites | Comprehensive metabolic profiling, high accuracy and sensitivity |
Refined Animal Welfare and Behavioral Research Paradigms for this compound Assessment
The impact of this compound on animal welfare has been a subject of considerable research and debate. nih.govresearchgate.netnih.gov Studies have reported a range of behavioral effects in pigs, including increased restlessness, agitation, and aggression. nih.govnih.gov Additionally, an increased incidence of non-ambulatory pigs, sometimes referred to as "downer pig syndrome," has been associated with ractopamine use, particularly at higher doses and in conjunction with aggressive handling. nih.govresearchgate.netnih.gov
Future research in this domain will necessitate the development of more refined and comprehensive paradigms for assessing animal welfare. This will involve moving beyond simple observations of behavior to more integrated approaches that combine behavioral analysis with physiological and neurological assessments. For instance, future studies could employ advanced monitoring technologies to continuously track animal activity, social interactions, and physiological stress indicators such as heart rate and body temperature. researchgate.net
A critical aspect of future research will be to investigate the interplay between ractopamine administration, animal genetics, and environmental factors. There is evidence to suggest that the behavioral and physiological responses to ractopamine can be influenced by the genetic line of the animals and the handling methods employed. researchgate.net Therefore, future research paradigms should be designed to systematically evaluate these interactions to develop a more holistic understanding of the welfare implications of ractopamine use. This could involve comparative studies across different genetic strains and under varying housing and handling conditions.
| Research Area | Focus | Methodologies |
| Integrated Behavioral and Physiological Monitoring | Continuous and non-invasive assessment of animal well-being. | Wearable sensors for heart rate and activity, automated video analysis of behavior. |
| Neurobehavioral Studies | Understanding the central nervous system effects of ractopamine. | Neuroimaging techniques, analysis of neurotransmitter levels. |
| Genotype-Environment Interaction Studies | Investigating the influence of genetics and environment on ractopamine response. | Comparative studies across different breeds, standardized handling protocols. |
| Refined Handling Protocols | Developing and testing handling methods to mitigate stress in ractopamine-fed animals. | Behavioral scoring, physiological stress markers (e.g., cortisol). |
Comprehensive Environmental Risk Assessment Models for this compound
The environmental fate and potential ecological impact of this compound are areas that require more comprehensive investigation. As a compound administered to a large number of livestock, there is a potential for its release into the environment through animal waste. nih.gov While some research has explored the effects of ractopamine on environmental emissions from feedlots, indicating a potential reduction in ammonia (B1221849) and hydrogen sulfide (B99878), a broader understanding of its environmental risk is needed. nih.govresearchgate.net
Future research should focus on developing comprehensive environmental risk assessment models for ractopamine. These models would need to integrate data on the compound's persistence, mobility, and transformation in various environmental compartments, including soil, water, and sediment. Studies on the biodegradation of ractopamine and its metabolites by soil and aquatic microorganisms will be essential for predicting its environmental half-life.
Furthermore, the potential for ecotoxicological effects on non-target organisms needs to be thoroughly evaluated. This includes assessing the acute and chronic toxicity of ractopamine to a range of terrestrial and aquatic species, such as soil invertebrates, plants, algae, aquatic invertebrates, and fish. Research has already begun to explore the toxicological effects on fish, but a more extensive database is required for a robust risk assessment. mdpi.com The development of these comprehensive models will be crucial for establishing environmentally safe usage practices and for regulatory decision-making.
| Model Component | Research Focus | Key Parameters |
| Environmental Fate and Transport | Persistence and mobility of ractopamine in soil and water. | Adsorption-desorption coefficients (Kd), degradation rates, leaching potential. |
| Biotransformation | Microbial degradation pathways of ractopamine and its metabolites. | Identification of degradation products, determination of degradation kinetics. |
| Ecotoxicology | Effects on non-target terrestrial and aquatic organisms. | Acute and chronic toxicity endpoints (e.g., LC50, EC50, NOEC). |
| Exposure Assessment | Predicting environmental concentrations of ractopamine. | Modeling of runoff from agricultural lands, analysis of environmental samples. |
Advanced Toxicogenomic and Proteomic Studies on this compound Effects
To gain a deeper understanding of the molecular mechanisms underlying the physiological and potential toxicological effects of this compound, future research will increasingly employ advanced "omics" technologies. Toxicogenomics and proteomics offer powerful tools for comprehensively analyzing changes in gene expression and protein profiles in response to ractopamine exposure.
Toxicogenomic studies can identify the genes and gene networks that are up- or down-regulated by ractopamine in various tissues, such as muscle, adipose tissue, liver, and brain. This can provide insights into the molecular pathways involved in its growth-promoting effects, as well as any off-target effects. For example, analyzing gene expression changes in the brain could help to elucidate the molecular basis of the observed behavioral changes in animals.
Proteomic studies, on the other hand, can identify and quantify changes in the abundance of specific proteins in response to ractopamine. This can reveal alterations in metabolic pathways, cellular signaling cascades, and other biological processes. By combining toxicogenomic and proteomic data, researchers can construct a more complete picture of the systems-level effects of ractopamine. This information will be invaluable for a more refined assessment of its mechanism of action and for identifying potential biomarkers of exposure or effect.
| "Omics" Technology | Application in Ractopamine Research | Potential Outcomes |
| Toxicogenomics | Analysis of global gene expression changes in response to ractopamine. | Identification of key genes and pathways involved in efficacy and toxicity, elucidation of off-target effects. |
| Proteomics | Quantitative analysis of protein expression and post-translational modifications. | Understanding of altered cellular functions and signaling pathways, discovery of potential biomarkers. |
| Metabolomics | Comprehensive analysis of small molecule metabolites. | Insights into metabolic reprogramming induced by ractopamine, identification of metabolic signatures of exposure. |
| Integrative Omics | Combination of data from multiple "omics" platforms. | A systems-level understanding of the biological effects of ractopamine. |
Q & A
Basic Research Questions
Q. What experimental designs are recommended for evaluating ractopamine hydrochloride’s effects on swine growth performance and carcass characteristics?
- Methodology : Use randomized complete block designs with pooled trial data to account for geographic variability. Include dosage gradients (e.g., 0–30 ppm) and measure outcomes like average daily gain (ADG), feed conversion ratio, and dissected leanness. Ensure ad libitum access to standardized diets (16% crude protein) and control for initial weight (~65 kg) and feeding duration (~45–50 days) .
- Key Metrics : Statistical significance thresholds (e.g., P < 0.05) for ADG, dressing percentage, and carcass leanness.
Q. How should researchers standardize this compound quantification in tissue residues?
- Methodology : Employ high-performance liquid chromatography (HPLC) with ≥98% purity standards for calibration. Sample muscle, adipose tissue, and large intestine at varying withdrawal times (e.g., 0–42 days post-administration). Use validated protocols for residue extraction and detection .
- Data Interpretation : Report limits of detection (LOD), recovery rates, and inter-laboratory reproducibility.
Q. What are the baseline protocols for assessing this compound’s impact on ruminal fermentation?
- Methodology : Conduct in vitro batch cultures with buffered ruminal fluid, measuring gas production, volatile fatty acids (VFA), and ammonia concentrations. Test interactions with substrates (e.g., corn, soybean meal) and grain processing methods (steam-flaked vs. dry-rolled corn) .
- Statistical Models : Apply quadratic regression for dose-response relationships and factorial ANOVA for substrate × dose interactions.
Advanced Research Questions
Q. How can researchers resolve contradictions in mortality rates associated with this compound administration in cattle?
- Analysis Framework : Perform meta-analyses of studies reporting mortality, adjusting for covariates like dosage (e.g., 200–400 mg/head/day), animal health status, and environmental stressors (e.g., heat stress). Use mixed-effects models to account for between-study heterogeneity .
- Ethical Considerations : Adhere to NIH guidelines for reporting preclinical data, including attrition rates and welfare assessments during slaughter .
Q. What mechanisms underlie this compound’s interaction with dietary zinc in finishing steers?
- Experimental Design : Implement a 2×2×2 factorial arrangement testing ractopamine (0 vs. 200 mg/day), zinc supplementation (e.g., 0–120 mg/kg), and grain processing. Measure ruminal ammonia, amino acids, and carcass zinc deposition via inductively coupled plasma mass spectrometry (ICP-MS) .
- Hypothesis Testing : Evaluate synergistic or antagonistic effects using interaction terms in ANOVA models.
Q. How does this compound alter molecular vibrational frequencies, and how can this inform detection methods?
- Technique : Use terahertz time-domain spectroscopy (THz-TDS) to obtain absorption/refractive index spectra (0.2–2.2 THz). Compare experimental results with density functional theory (DFT) simulations to identify molecular vibrations (e.g., hydrogen bonding, van der Waals forces) .
- Validation : Cross-reference with HPLC and mass spectrometry for compound confirmation.
Methodological Challenges & Solutions
Q. How to address variability in this compound’s effects across cattle breeds (e.g., Nellore vs. Holstein)?
- Approach : Conduct breed-specific trials with stratified randomization. Measure breed × dose interactions on dry matter intake (DMI) and weight gain. Use linear mixed models with breed as a random effect .
- Reporting Standards : Include breed, sex, and castration status in ARRIVE 2.0 guidelines for animal research .
Q. What statistical models best capture non-linear responses to this compound in swine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
